molecular formula C5H2BrClOS B184165 2-Bromothiophene-3-carbonyl chloride CAS No. 197370-13-1

2-Bromothiophene-3-carbonyl chloride

Cat. No. B184165
M. Wt: 225.49 g/mol
InChI Key: UIKWDIMOQHGQHM-UHFFFAOYSA-N
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Patent
US08476300B2

Procedure details

Add thionyl chloride (0.35 mL, 4.80 mmol) to a solution of 2-bromothiophene-3-carboxylic acid (500 mg, 2.41 mmol) and toluene (20 mL) with stirring. Purge the reaction vessel with nitrogen. Heat the mixture to reflux and stir for 3 hours. Concentrate the mixture to obtain the title compound (540 mg, 2.41 mmol). Use compound in next procedure without further purification.
Quantity
0.35 mL
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:3])=O.[Br:5][C:6]1[S:7][CH:8]=[CH:9][C:10]=1[C:11]([OH:13])=O>C1(C)C=CC=CC=1>[Br:5][C:6]1[S:7][CH:8]=[CH:9][C:10]=1[C:11]([Cl:3])=[O:13]

Inputs

Step One
Name
Quantity
0.35 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
500 mg
Type
reactant
Smiles
BrC=1SC=CC1C(=O)O
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purge the reaction vessel with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
Heat the mixture
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
STIRRING
Type
STIRRING
Details
stir for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the mixture

Outcomes

Product
Name
Type
product
Smiles
BrC=1SC=CC1C(=O)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.41 mmol
AMOUNT: MASS 540 mg
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.